molecular formula C10H12N2O2 B12094142 2-(4-Nitrophenyl)pyrrolidine

2-(4-Nitrophenyl)pyrrolidine

Cat. No.: B12094142
M. Wt: 192.21 g/mol
InChI Key: ZBPDTJUWRVZNPZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzaldehyde under specific conditions. One common method is the reductive amination of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Ethanol, methanol, tetrahydrofuran (THF).

Major Products

    Reduction: 2-(4-Aminophenyl)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced mechanical strength or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.

    2-Phenylpyrrolidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzylpyrrolidine: The nitro group is attached to a benzyl moiety instead of directly to the pyrrolidine ring.

Uniqueness

2-(4-Nitrophenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-11H,1-2,7H2

InChI Key

ZBPDTJUWRVZNPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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